4-Aminocinnoline-3-carboxamide
Overview
Description
4-Aminocinnoline-3-carboxamide is a compound with the molecular formula C9H8N4O. It belongs to the cinnoline family, which is a class of bicyclic heterocycles containing nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties, including antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocinnoline-3-carboxamide typically involves the reaction of appropriate cinnoline derivatives with amines.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Aminocinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitro derivatives of cinnoline.
Reduction: Amines and related derivatives.
Substitution: Various substituted cinnoline derivatives.
Scientific Research Applications
4-Aminocinnoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Aminocinnoline-3-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase, which plays a crucial role in the signaling pathways of certain immune cells. This inhibition can lead to the suppression of immune responses, making it a potential candidate for treating autoimmune diseases .
Comparison with Similar Compounds
- 4-Chlorocinnoline-3-carboxamide
- 2-Nitrocinnoline-3-carboxamide
- 4-Hydroxycinnoline-3-carboxamide
Comparison: 4-Aminocinnoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the amino group at the 4-position enhances its ability to participate in hydrogen bonding, influencing its solubility and reactivity compared to its chlorinated or nitro-substituted counterparts .
Properties
IUPAC Name |
4-aminocinnoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPWSQPDXUBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384641 | |
Record name | 3-Cinnolinecarboxamide, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38024-35-0 | |
Record name | 3-Cinnolinecarboxamide, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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